5-acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one

multicomponent reaction Biginelli chemistry dihydropyrimidine synthesis

2-Thioxo-DHPM analogs are prone to oxidative dimerization and exist as tautomeric mixtures, causing irreproducible reactivity in library synthesis. This 2-methylsulfanyl-DHPM building block solves both problems: • Single N3-acetyl tautomer eliminates quantification ambiguity; characteristic NMR signals at δ 10.28 (NH) and δ 194.67 (acetyl C=O). • Methylsulfanyl leaving group enables clean C-2 SNAr diversification with N-nucleophiles for Biginelli library synthesis. • Ambient-stable; no inert-atmosphere handling required. Suitable for Lp-PLA2 inhibitor SAR exploration. Ships globally.

Molecular Formula C7H8N2O2S
Molecular Weight 184.22 g/mol
Cat. No. B5919195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one
Molecular FormulaC7H8N2O2S
Molecular Weight184.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C(NC1=O)SC
InChIInChI=1S/C7H8N2O2S/c1-4(10)5-3-8-7(12-2)9-6(5)11/h3H,1-2H3,(H,8,9,11)
InChIKeyOSHIUGGSPALBMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one: Core Scaffold and Procurement Overview


5-Acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one (CAS 283168-85-4, molecular formula C₇H₈N₂O₂S, molecular weight 184.22 g/mol) is a heterocyclic building block belonging to the 2-alkylthio-dihydropyrimidin-4-one (DHPM) class [1]. It is structurally classified as an N-acetylated 2-methylsulfanyl-pyrimidin-4-one and is closely related to the Biginelli-type dihydropyrimidine scaffold widely exploited in medicinal chemistry [2]. The compound's InChI key is QBUSCQHHKDUVBB-UHFFFAOYSA-N, and its canonical SMILES is CC(=O)N1C(=O)C=CN=C1SC [1]. This scaffold serves as both a direct pharmacophore precursor and a versatile intermediate for C-2 functionalization via nucleophilic aromatic substitution (SNAr) of the methylsulfanyl leaving group [2].

SNAr-ready C-2 methylsulfanyl leaving group for diversification
Single tautomeric species via N3-acetylation for defined stoichiometry
Defined building block for Biginelli library synthesis and medicinal chemistry

5-Acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one: Generic Substitution Procurement Risks


Although dihydropyrimidin-4-ones share a common heterocyclic framework, substitution of 5-acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one with close analogs such as 2-thioxo or 2-unsubstituted DHPMs can fundamentally alter the compound's synthetic utility and biological profile. The 2-methylsulfanyl group is a critical enabling functionality for SNAr-based diversification, while the N-acetyl moiety at position 3 modulates the electronic character of the pyrimidinone ring and blocks tautomerization at N3, providing a defined, single tautomeric species that simplifies both analytical characterization and subsequent synthetic transformations . The 2-thioxo analog, by contrast, is susceptible to oxidative dimerization to disulfides under standard laboratory conditions, which can lead to irreproducible reactivity and product mixtures, whereas the methylsulfanyl group remains stable toward oxidation under ambient conditions [1]. Furthermore, positional isomers (e.g., 4-acetyl or N3-unsubstituted congeners) differ in their tautomeric equilibria and regioselectivity in subsequent reactions, making them non-equivalent in multi-step synthetic campaigns .

2-Thioxo analog May oxidize to disulfides under air, requiring inert-atmosphere handling and introducing reproducibility risks.
N3-Unsubstituted congeners Tautomeric mixtures may cause variable stoichiometry and irreproducible reactivity in multi-step synthesis.
Positional isomers 4-Acetyl or N3-H isomers differ in regioselectivity and tautomeric equilibria, limiting direct replacement.

5-Acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one: Supplier Differentiation Evidence


Synthetic Yield Advantage of the Four-Component Biginelli Route

The 5-acetyl-2-methylthio-dihydropyrimidine scaffold can be accessed via a novel four-component modified Biginelli reaction using acetyl acetone, benzaldehyde, thiourea, and dimethyl sulfate, producing the 4-phenyl-6-methyl analog (5a) in 78% isolated yield after crystallization from hot ethanol [1]. In contrast, the traditional three-component Biginelli approach using a pre-formed 2-thioxo-DHPM intermediate requires a separate S-methylation step, which typically yields the 2-methylthio product in only ~55% overall yield due to cumulative losses across two independent steps and competing oxidation of the thioxo group [2]. The 23-percentage-point yield advantage and single-pot operation of the four-component method directly reduce procurement cost per gram of active intermediate, making the compound accessible with fewer purification steps and lower solvent consumption.

Synthetic yield advantage
Reported comparison
78% (one-pot, four-component Biginelli) vs. ~55% (two-step route via 2-thioxo intermediate)
Supports procurement cost evaluation
Cross-study comparison; individual yields may vary
multicomponent reaction Biginelli chemistry dihydropyrimidine synthesis

Tautomeric Homogeneity vs. N3-Unsubstituted Congeners

5-Acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one exists as a single defined tautomer in solution due to N3-acetylation, as evidenced by sharp, well-resolved ¹H-NMR signals with a single NH proton at δ 10.28 ppm and no evidence of tautomeric exchange broadening [1]. In contrast, N3-unsubstituted 2-methylthio-4-pyrimidinone analogs (e.g., CAS 5751-20-2) exhibit tautomeric equilibrium between the 4(3H)-pyrimidinone and 4(1H)-pyrimidinone forms, resulting in broadened NMR signals and variable reactivity depending on solvent and pH [2]. For procurement, this tautomeric homogeneity means that the N3-acetylated compound provides a single, well-defined chemical entity with predictable stoichiometry in subsequent reactions, whereas the N3-unsubstituted analog may contain variable tautomeric ratios that compromise reproducibility in parallel synthesis.

Tautomeric homogeneity
Class-level inference
Single tautomer: sharp ¹H-NMR NH at δ 10.28 ppm, well-resolved ¹³C signals. Comparator: broadened signals, mixture of 3H and 1H forms.
Supports analytical reproducibility and batch consistency
Tautomeric ratio not quantified for comparator
tautomerism structural characterization reproducibility

Orthogonal Reactivity of Methylsulfanyl vs. Thioxo in Lp-PLA2 Inhibition

In the 2-(alkylthio)-pyrimidin-4-one series developed as lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors, the 2-methylthio substituent contributes to a reversible, substrate-competitive, non-covalent inhibition mechanism, whereas previously known inhibitors of this enzyme were irreversible acylating agents [1]. Within this compound class, 2-methylthio-substituted analogs demonstrate IC₅₀ values between 170 nM and 870 nM against recombinant human Lp-PLA2 and in whole human plasma assays [2]. Although a direct head-to-head comparison of the specific 5-acetyl-2-(methylsulfanyl) derivative against its 2-thioxo counterpart was not located in the literature, class-level SAR indicates that the methylsulfanyl group confers significantly improved physicochemical properties (logD, solubility) compared to the thioxo group, which contributes to higher polarity and stronger hydrogen-bonding capacity that can limit membrane permeability [1]. This difference is meaningful for procurement when selecting a starting scaffold for lead optimization programs targeting Lp-PLA2 or related serine hydrolases.

Lp-PLA2 inhibition profile
Class-level inference
Representative 2-methylthio analogs: IC₅₀ 170–870 nM (recombinant human Lp-PLA2, human plasma). No direct data for exact compound.
Supports SAR starting point selection for lead optimization
Class-level evidence; requires compound-specific validation
Lp-PLA2 inhibition structure-activity relationship reversible inhibition

Melting Point as a Purity Criterion for Thermal Stability

The 6-methyl-4-phenyl-substituted analog of the 5-acetyl-2-methylsulfanyl-DHPM scaffold (compound 5a) exhibits a sharp melting point of 128–129 °C after a single recrystallization from hot ethanol, indicative of high crystalline purity [1]. By comparison, the 2-thioxo analog (5-acetyl-2-thioxo-dihydropyrimidine-4,6-dione, CAS 66116-80-1) decomposes before melting in many reported syntheses, precluding melting point as a reliable purity criterion . For procurement quality control, a sharp, reproducible melting point provides a rapid, low-cost identity and purity check that is not available for the thioxo congener. This thermal stability advantage is directly relevant to shipping, storage, and handling specifications.

Melting point QC
Reported
Compound 5a: mp 128–129 °C (sharp, after hot EtOH recryst.). 2-Thioxo analog decomposes before melting.
Supports rapid identity and purity check upon receipt
Class representative data; mp may differ for other derivatives
melting point purity specification quality control

5-Acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one: Application Scenarios for Procurement


C-2 Diversifiable Building Block for Parallel Medicinal Chemistry

The 5-acetyl-2-(methylsulfanyl)-dihydropyrimidin-4-one scaffold is specifically designed as a well-engineered intermediate for generating C-2 functionalized Biginelli libraries via SNAr displacement of the methylsulfanyl group with nitrogen nucleophiles (phenyl hydrazine, semicarbazide, aryl semicarbazides). The 78% one-pot synthetic yield reported for the 4-phenyl-6-methyl analog [1] demonstrates the practicality of producing this scaffold in sufficient quantities for library synthesis. The N3-acetyl group ensures a single tautomeric species, eliminating the ambiguity and potential side reactions that plague N3-unsubstituted analogs. This scenario is directly supported by the synthetic and characterization data in Section 3, Evidence Items 1 and 2.

Lp-PLA2 Inhibitor Lead Optimization Programs

The 2-(alkylthio)-pyrimidin-4-one pharmacophore, of which 5-acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one is a structurally simplified core, has been validated as a novel, reversible, substrate-competitive inhibitor scaffold for Lp-PLA2 with IC₅₀ values in the 170–870 nM range [2]. The reversible, non-covalent inhibition mechanism distinguishes this class from earlier irreversible Lp-PLA2 inhibitors, potentially reducing off-target toxicity risks. Procurement of the simplified 5-acetyl-2-methylsulfanyl core enables systematic SAR exploration at the C-2, C-5, and C-6 positions without the confounding influence of pre-installed aryl substituents. This application stems directly from Evidence Item 3 in Section 3.

Analytical Reference Standard for Dihydropyrimidine QC

Because the N3-acetylated 2-methylsulfanyl-DHPM scaffold provides sharp, well-resolved ¹H-NMR and ¹³C-NMR spectra with a clearly defined NH signal at δ 10.28 ppm and a characteristic acetyl carbonyl resonance at δ 194.67 ppm [1], it can serve as a reliable analytical reference standard for monitoring the progress of Biginelli reactions and for calibrating LC-MS purity assays in process chemistry. Its single tautomeric form eliminates the quantification ambiguity caused by tautomeric equilibria in N3-unsubstituted analogs. This application is directly supported by the spectroscopic evidence presented in Section 3, Evidence Item 2.

Oxidation-Stable Intermediate for Multi-Step Synthesis

Unlike the 2-thioxo-DHPM congener, which is susceptible to oxidative dimerization to disulfides under air and requires inert-atmosphere handling, the 2-methylsulfanyl group is stable toward oxidation under standard laboratory conditions [1]. This oxidative stability, combined with the compound's sharp melting point (128–129 °C for the 4-phenyl-6-methyl analog) that confirms purity without decomposition [1], makes it a more robust intermediate for multi-step synthetic sequences where intermediate isolation and storage are required. This scenario is grounded in the thermal stability and structural homogeneity evidence from Section 3, Evidence Items 1, 2, and 4.

Application
Selection Property
Validation Focus
C-2 diversifiable building block for parallel medicinal chemistry
SNAr-ready methylsulfanyl leaving group
SNAr displacement efficiency; product purity and structural fidelity
Lp-PLA2 inhibitor lead optimization programs
Reversible, non-covalent inhibition profile (class-level evidence)
Compound-specific IC₅₀ confirmation; SAR at C-2, C-5, and C-6 positions
Analytical reference standard for dihydropyrimidine QC
Tautomerically homogeneous NMR and LC-MS reference
¹H-NMR identity (e.g., NH δ 10.28 ppm); LC-MS purity calibration
Oxidation-stable intermediate for multi-step synthesis
Air-stable methylsulfanyl group (vs. oxidation-prone 2-thioxo)
Stability under ambient conditions; handling and storage requirements
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